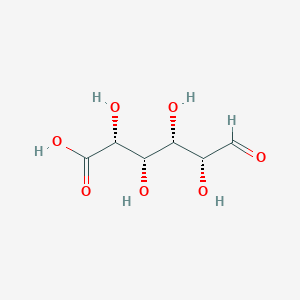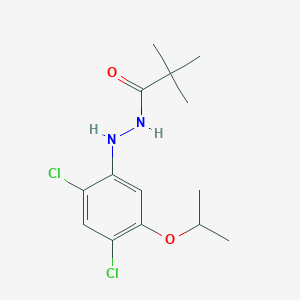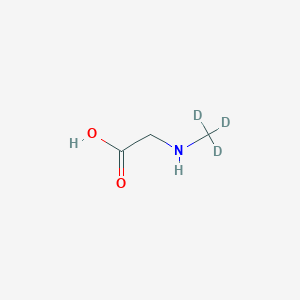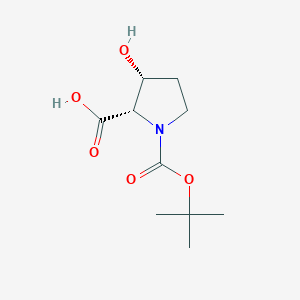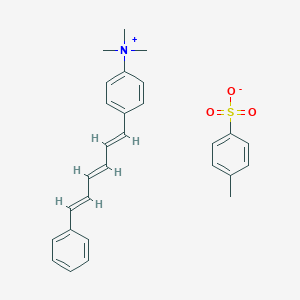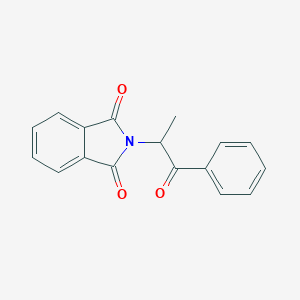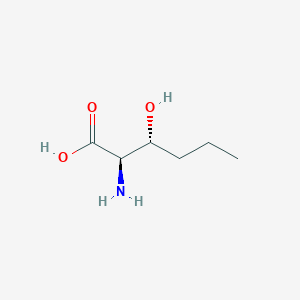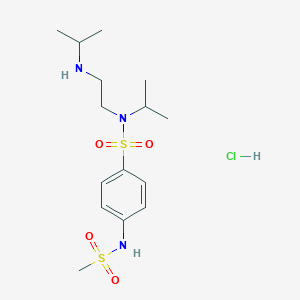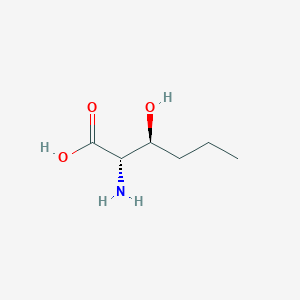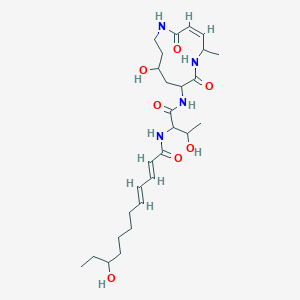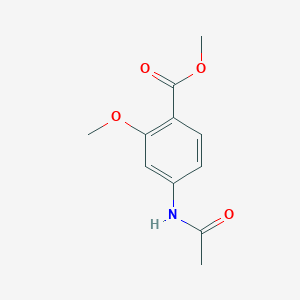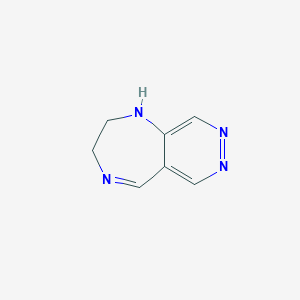
Pyridazino(4,5-e)-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazino(4,5-e)-1,4-diazepine is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. It is a six-membered ring that contains two nitrogen atoms and two carbon atoms. The unique structure of this compound makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of pyridazino(4,5-e)-1,4-diazepine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, some studies have suggested that the compound acts as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Biochemische Und Physiologische Effekte
Pyridazino(4,5-e)-1,4-diazepine has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pyridazino(4,5-e)-1,4-diazepine is its ability to selectively target specific molecular targets in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on pyridazino(4,5-e)-1,4-diazepine. One area of interest is the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with enhanced biological activity. Another area of research is the investigation of the compound's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of pyridazino(4,5-e)-1,4-diazepine and its potential as a therapeutic agent for various diseases.
Synthesemethoden
Pyridazino(4,5-e)-1,4-diazepine can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,2-diamines with 1,3-diketones. This reaction leads to the formation of the pyridazino(4,5-e)-1,4-diazepine ring system. Other methods, such as the reaction of 1,2-diamines with α,β-unsaturated ketones, have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Pyridazino(4,5-e)-1,4-diazepine has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. The compound has also been shown to exhibit potent activity against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122018-88-6 |
|---|---|
Produktname |
Pyridazino(4,5-e)-1,4-diazepine |
Molekularformel |
C7H6N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyridazino[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-5-11-10-4-6(7)3-8-1/h3-5,9H,1-2H2 |
InChI-Schlüssel |
JLYZXHKAEXTRFW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C2C=NN=CC2=CN1 |
SMILES |
C1CN=CC2=CN=NC=C2N1 |
Kanonische SMILES |
C1CN=CC2=CN=NC=C2N1 |
Synonyme |
pyridazino(4,5-e)-1,4-diazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



